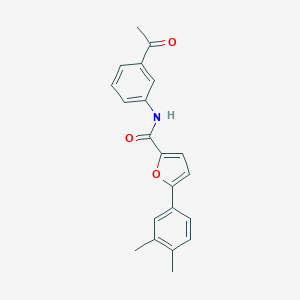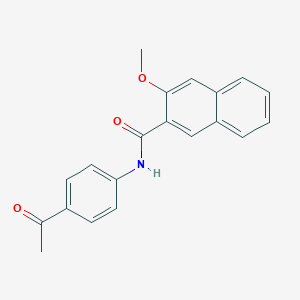
3-methoxy-N-(5-quinolinyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(5-quinolinyl)-2-naphthamide, also known as AQ-11, is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In We will also list several future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-(5-quinolinyl)-2-naphthamide involves its interaction with cellular proteins, particularly protein kinases. It has been found to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells. 3-methoxy-N-(5-quinolinyl)-2-naphthamide has also been found to have effects on other cellular processes, including DNA damage repair and cell cycle regulation.
Biochemical and Physiological Effects:
3-methoxy-N-(5-quinolinyl)-2-naphthamide has been found to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of DNA damage repair. It has also been shown to have effects on cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In addition, 3-methoxy-N-(5-quinolinyl)-2-naphthamide has been found to have potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxy-N-(5-quinolinyl)-2-naphthamide has several advantages for use in lab experiments, including its high potency and specificity for protein kinases. It is also relatively easy to synthesize and has been shown to have good pharmacokinetic properties. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 3-methoxy-N-(5-quinolinyl)-2-naphthamide, including:
1. Further investigation of its mechanism of action and potential therapeutic applications, particularly in the areas of cancer and neurodegenerative disorders.
2. Development of more potent and selective analogs of 3-methoxy-N-(5-quinolinyl)-2-naphthamide for use in lab experiments and potential clinical applications.
3. Investigation of its effects on other cellular processes, including immune function and inflammation.
4. Exploration of its potential as a tool for drug discovery and development.
5. Investigation of its potential as a therapeutic agent for other diseases, including infectious diseases and autoimmune disorders.
In conclusion, 3-methoxy-N-(5-quinolinyl)-2-naphthamide is a promising compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to important discoveries in a range of scientific fields.
Métodos De Síntesis
The synthesis of 3-methoxy-N-(5-quinolinyl)-2-naphthamide involves a series of chemical reactions that convert starting materials into the final product. The exact method used may vary depending on the specific laboratory and equipment available, but a general outline of the process is as follows:
1. Synthesis of 5-aminoquinoline: This involves the reaction of 5-nitroquinoline with tin and hydrochloric acid to form 5-aminoquinoline.
2. Synthesis of 2-naphthoyl chloride: This involves the reaction of 2-naphthol with thionyl chloride to form 2-naphthoyl chloride.
3. Synthesis of 3-methoxy-N-(5-quinolinyl)-2-naphthamide: This involves the reaction of 5-aminoquinoline with 2-naphthoyl chloride in the presence of a base such as triethylamine to form 3-methoxy-N-(5-quinolinyl)-2-naphthamide.
Aplicaciones Científicas De Investigación
3-methoxy-N-(5-quinolinyl)-2-naphthamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and drug discovery. It has been found to have a range of effects on cellular processes, including inhibition of protein kinases and induction of apoptosis. It has also been shown to have potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C21H16N2O2 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
3-methoxy-N-quinolin-5-ylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H16N2O2/c1-25-20-13-15-7-3-2-6-14(15)12-17(20)21(24)23-19-10-4-9-18-16(19)8-5-11-22-18/h2-13H,1H3,(H,23,24) |
Clave InChI |
NOYBNSOUJMNSLE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=C3C=CC=N4 |
SMILES canónico |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=C3C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B244305.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B244316.png)
![3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244317.png)
![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)
![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)

![2,5-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244326.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-propoxybenzamide](/img/structure/B244328.png)